molecular formula C15H15BrN2O2 B3023221 N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea CAS No. 849368-10-1

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

Cat. No.: B3023221
CAS No.: 849368-10-1
M. Wt: 335.2 g/mol
InChI Key: PBLLCWNZOYHYEZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C15H15BrN2O2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multistep process involving the reaction of 4-bromophenyl isocyanate with 4-ethoxyaniline. The general structure can be represented as follows:

N 4 Br C6H4 N 4 OEt C6H4 Urea\text{N 4 Br C}_6\text{H}_4\text{ N 4 OEt C}_6\text{H}_4\text{ Urea}

This structure features a urea linkage that is pivotal for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition in several cancer cell lines, including MCF7 (breast cancer), CAKI-1 (renal cancer), and EKVX (lung cancer) with percentage growth inhibitions (PGIs) exceeding 75% at a concentration of 10 µM .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LinePercentage Growth Inhibition (%)
7cMCF783.48
7cCAKI-178.52
7cEKVX75.46

The structure-activity relationship (SAR) indicates that the presence of halogen substituents like bromine enhances the anticancer activity, suggesting that further modifications could yield even more potent derivatives .

Neuroprotective Properties

In addition to its anticancer effects, this compound has been investigated for its neuroprotective properties. Studies have shown that compounds with urea linkages can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau . This antiaggregation activity is crucial since protein aggregation is a hallmark of diseases like Alzheimer's and Parkinson's.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease treatment. Inhibition of this enzyme can help modulate cholinergic signaling in the brain .
  • Apoptosis Induction : Flow cytometry assays have suggested that related compounds induce apoptosis in cancer cells through activation of caspases and modulation of p53 pathways, leading to programmed cell death .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Study on Anticancer Activity

In one study evaluating multiple urea derivatives, this compound was found to have comparable or superior activity against several cancer cell lines compared to standard treatments like gefitinib and thalidomide . The findings suggest that further exploration into this class of compounds could lead to novel anticancer therapies.

Neuroprotective Evaluation

Another study focused on the antiaggregation properties of urea derivatives, including this compound. The results indicated significant inhibition of protein aggregation, providing a promising avenue for future research into treatments for neurodegenerative diseases .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLLCWNZOYHYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea
N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

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